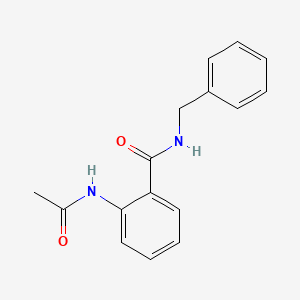
2-(acetylamino)-N-benzylbenzamide
概要
説明
2-(acetylamino)-N-benzylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group attached to a benzylbenzamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetylamino)-N-benzylbenzamide typically involves the acylation of N-benzylbenzamide with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
- N-benzylbenzamide + Acetic Anhydride → this compound + Acetic Acid
The reaction is typically conducted at room temperature, and the product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: 2-(acetylamino)-N-benzylbenzamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding N-oxide derivatives.
- Reduction : Reduction reactions can convert the amide group to an amine group.
- Substitution : The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution : Nucleophiles such as amines or thiols can be used to substitute the acetylamino group.
- Oxidation : N-oxide derivatives.
- Reduction : Corresponding amine derivatives.
- Substitution : Various substituted amides depending on the nucleophile used.
科学的研究の応用
2-(acetylamino)-N-benzylbenzamide has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
- Biology : The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Research is ongoing to explore its potential as a pharmaceutical intermediate.
- Industry : It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(acetylamino)-N-benzylbenzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzylbenzamide structure can interact with hydrophobic regions of proteins, affecting their function.
類似化合物との比較
Similar Compounds:
- N-acetylanthranilic acid
- N-benzylacetamide
- 2-acetamidobenzoic acid
Comparison: 2-(acetylamino)-N-benzylbenzamide is unique due to its specific structure, which combines an acetylamino group with a benzylbenzamide framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, enhancing its versatility in different research and industrial contexts.
特性
IUPAC Name |
2-acetamido-N-benzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)18-15-10-6-5-9-14(15)16(20)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZCGNMOQMFVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


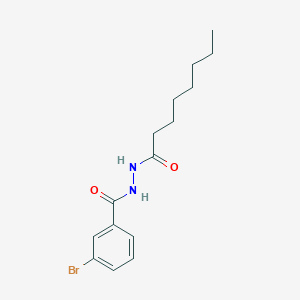

![3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B3842333.png)
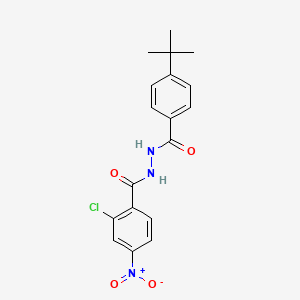
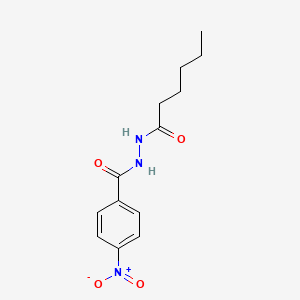
![N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B3842357.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B3842365.png)

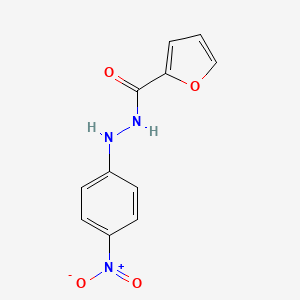
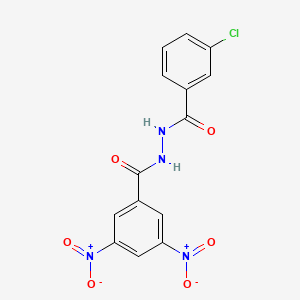

![N'-[1-(2-chlorophenyl)ethylidene]isonicotinohydrazide](/img/structure/B3842417.png)
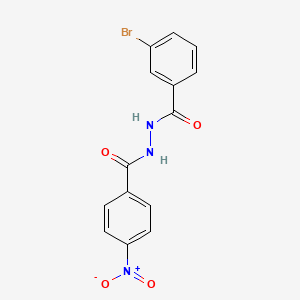
![N'~4~-{(E)-1-[4-(HEPTYLOXY)PHENYL]METHYLIDENE}ISONICOTINOHYDRAZIDE](/img/structure/B3842434.png)
